

Protocol for expressing Cry toxins in transgenic crops.

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This document provides detailed application notes and protocols for the development of insect-resistant transgenic crops expressing Cry toxins from Bacillus thuringiensis (Bt). These protocols are intended for researchers and scientists in plant biotechnology and related fields. The expression of Bt Cry toxins in crops is a primary method for conferring resistance to major insect pests, thereby enhancing crop yield and reducing reliance on chemical insecticides[1][2].

The overall process involves the isolation of a specific cry gene, its insertion into a plant transformation vector, the introduction of this vector into plant cells, regeneration of whole transgenic plants, and subsequent analysis to confirm gene integration, expression, and efficacy.

Phase 1: Cry Gene Isolation and Vector Construction

The initial phase focuses on obtaining the desired cry gene and engineering a binary vector suitable for plant transformation. The choice of the cry gene is critical and depends on the target insect pest[3][4]. Often, modified or truncated versions of native cry genes are used to enhance expression levels and stability in plants[1].

Protocol 1.1: Isolation and Cloning of cry Genes

 Isolate Genomic DNA: Isolate total genomic DNA from a selected Bacillus thuringiensis strain known to be effective against the target pest.



- PCR Amplification: Amplify the full-length or a truncated functional domain of the cry gene
 using Polymerase Chain Reaction (PCR) with specific primers. Modifications to the native
 gene sequence, such as optimizing codon usage for plant expression, can be incorporated
 at this stage.
- Clone into a Cloning Vector: Ligate the amplified PCR product into a suitable cloning vector, such as pGEM-T or pUC118, and transform it into E. coli (e.g., strain DH5α).
- Sequence Verification: Screen positive clones and sequence the inserted gene to confirm its identity and integrity.

Protocol 1.2: Construction of a Plant Expression Binary Vector

- Vector Backbone Selection: Choose a binary vector suitable for Agrobacterium-mediated transformation, such as pBI121 or pGPTV. These vectors contain T-DNA regions that are transferred into the plant genome.
- Prepare Vector and Insert: Use restriction enzymes (e.g., EcoRI and Xbal) to digest both the cloning vector (to release the cry gene) and the binary vector.
- Ligation: Ligate the isolated cry gene fragment into the digested binary vector. The gene should be placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter, or a chimeric promoter for higher expression. A terminator sequence, like the nopaline synthase (NOS) terminator, is also required. The vector must also contain a plant selectable marker gene, such as nptII, which confers resistance to kanamycin.
- Transformation into E. coli: Transform the newly constructed binary vector into E. coli for plasmid amplification and confirmation.
- Confirmation: Verify the final construct through restriction digestion and PCR analysis.

Phase 2: Plant Transformation and Regeneration

This phase involves transferring the engineered binary vector into plant cells using Agrobacterium tumefaciens and regenerating whole plants from the transformed cells.



Protocol 2.1: Transformation of Agrobacterium tumefaciens

- Select Strain: Use a suitable Agrobacterium strain, such as LBA4404, AGL1, or GV3101.
- Prepare Competent Cells: Prepare competent Agrobacterium cells.
- Transformation: Introduce the confirmed binary vector into the competent Agrobacterium cells using electroporation or a freeze-thaw method.
- Selection: Plate the transformed bacteria on a selective medium (e.g., LB agar with appropriate antibiotics like spectinomycin and rifampicin) and incubate at 28°C for 2-3 days until colonies appear.
- Verification: Confirm the presence of the binary vector in the Agrobacterium colonies using PCR.

Protocol 2.2: Agrobacterium-Mediated Transformation of Plant Explants

This protocol is generalized; specific media and conditions vary by plant species (e.g., tomato, cotton, tobacco).

- Prepare Explants: Use sterile plant tissues as explants. Common choices include leaf discs, cotyledons, or embryos.
- Prepare Agrobacterium Culture: Grow a confirmed Agrobacterium colony overnight in a liquid medium (e.g., YEP or LB) with antibiotics. The culture should be grown to an optimal optical density (e.g., OD600 of 0.6).
- Infection and Co-cultivation: Resuspend the bacterial cells in a liquid co-cultivation medium.
 Immerse the plant explants in this suspension for a set time (e.g., 5 minutes).
- Dry and Culture: Blot the explants on sterile filter paper and place them on a co-cultivation medium. Incubate in the dark for 48 hours.
- · Selection and Regeneration:



- Transfer the explants to a selection medium containing an antibiotic to select for transformed plant cells (e.g., 50 mg/mL kanamycin) and a bacteriostatic agent to eliminate the Agrobacterium (e.g., timentin or carbenicillin).
- Subculture the explants on fresh selection and regeneration media every 2-3 weeks.
- Once shoots develop, transfer them to a rooting medium.
- Acclimatize the rooted plantlets (T0 generation) and transfer them to soil in a greenhouse.

Phase 3: Analysis of Transgenic Plants

After regeneration, a thorough analysis is required to confirm the genetic modification and evaluate its effectiveness.

Protocol 3.1: Molecular Characterization

- PCR Analysis: Extract genomic DNA from the leaves of putative transgenic plants and perform PCR to confirm the presence of the integrated cry gene and the selectable marker gene.
- Southern Blot Hybridization: Perform Southern blot analysis to determine the copy number of the transgene integrated into the plant genome. Single-copy integrations are often preferred for stability.
- Gene Expression Analysis (RT-PCR/qRT-PCR): Isolate total RNA from plant tissues and perform Reverse Transcription PCR (RT-PCR) or quantitative Real-Time PCR (qRT-PCR) to confirm that the integrated cry gene is being actively transcribed into mRNA.

Protocol 3.2: Quantitative Analysis of Cry Toxin Expression

The amount of Cry toxin produced can vary significantly between transgenic events and is crucial for insecticidal efficacy.

Protein Extraction: Homogenize a known weight of fresh leaf tissue in an extraction buffer.



- Quantification using ELISA: Use a Double-Antibody Sandwich Enzyme-Linked Immunosorbent Assay (DAS-ELISA) with commercial kits specific for the Cry toxin (e.g., Cry1Ac) to quantify the protein concentration.
- Calculate Expression Level: Express the toxin concentration as micrograms per gram of fresh tissue (µg/g FW) or as a percentage of total soluble protein (% TSP). Several methods like Bradford assay or SDS-PAGE with densitometry can also be used, though ELISA is common for its specificity and sensitivity.

Protocol 3.3: Insect Bioassays for Efficacy

Bioassays are essential to determine the level of insect resistance conferred by the expressed Cry toxin.

- Insect Rearing: Maintain a healthy colony of the target insect pest (e.g., Helicoverpa armigera, Ostrinia nubilalis) on an artificial diet.
- · Detached Leaf/Leaf Disc Bioassay:
 - Excise leaf discs from both transgenic and non-transgenic control plants.
 - Place each disc in a Petri dish or well of a multi-well plate on moist filter paper.
 - Release a set number of neonate larvae (typically 5-10) onto each leaf disc.
 - Seal the containers and incubate under controlled conditions.
 - Record larval mortality and leaf damage after a specific period (e.g., 7 days).
- Whole Plant Bioassay: For later generation plants (T1), expose whole plants to a known number of larvae to assess resistance under more realistic conditions.
- Seedling Bioassay: This method can be used for early and rapid screening of a large number
 of transgenic events. Young seedlings are infested with neonate larvae, and damage is
 assessed after a short period.

Data Presentation



Quantitative data from protein analysis and bioassays are crucial for selecting the most promising transgenic lines for further development.

Table 1: Comparison of Cry Toxin Expression Levels in Transgenic Plants

Cry Toxin	Plant Species	Promoter	Expression Level	Analytical Method	Reference(s
Cry1Ac	Tobacco	Chimeric OM	Up to 0.255% of TSP	ELISA	
Cry1Ac	Tobacco	CaMV 35S	2.44x lower than OM promoter	ELISA	
Cry1Ac	Nicotiana benthamiana	AtSSU or CaMV35S	0.25 - 0.26 μg/g FW	ELISA	
Cry1Ab	Tomato	DECaMV35S	0.02 - 0.47% of TSP	DAS-ELISA	
Cry1Ac	Cotton (Bollgard I)	CaMV 35S	3.02 - 4.56 μg/g FW	ELISA	
Cry2Ab	Cotton (Bollgard II)	CaMV 35S	18.61 - 20.89 μg/g FW	ELISA	
Cry1Ac	Poplar	Not Specified	0.591 - 3.453 ng/g FW	ELISA	
Cry3A	Poplar	Not Specified	373 - 12,308 ng/g FW	ELISA	
Cry1Ac	Cotton	CaMV 35S	0.12 - 0.81 μg/g	ELISA	
Cry2Ab	Cotton	CaMV 35S	0.01 - 1.46 μg/g	ELISA	

TSP: Total Soluble Protein; FW: Fresh Weight.



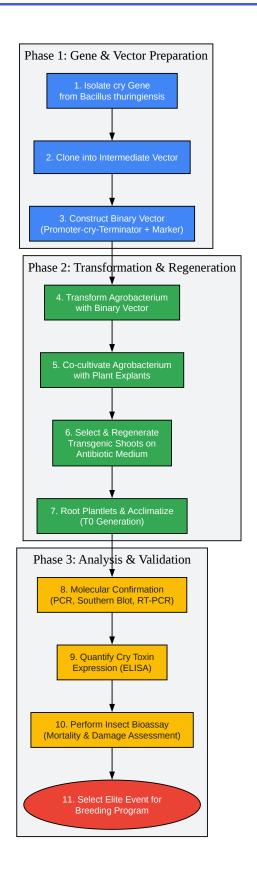
Table 2: Efficacy of Transgenic Plants in Insect Bioassays

Plant Species	Target Pest	Bioassay Type	Measured Outcome	Reference(s)
Tomato	H. armigera, S. litura	Detached Leaf & Fruit	100% mortality	
Pea	Heliothis virescens	Insect Feeding	Up to 100% larval mortality	_
Maize	Ostrinia nubilalis	Artificial Diet with Leaf Extract	Significant larval weight reduction	
Cotton (BG-II)	S. litura	Seedling Bioassay	99.37% mortality after 48h	_
Corn	Diatraea spp.	Fresh Tissue Disc	>90% mortality after 7 days	_

Visualizations

Diagrams illustrating key workflows and mechanisms provide a clear conceptual understanding of the protocols.



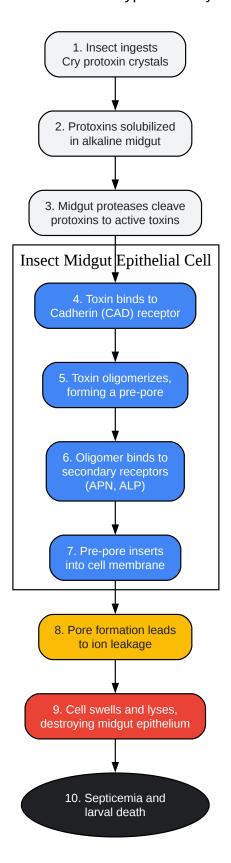


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Caption: Workflow for developing insect-resistant transgenic crops using Cry toxins.



Caption: Key components within the T-DNA of a typical binary vector for Cry toxin expression.



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Caption: Mechanism of action for Cry toxins in the midgut of a susceptible lepidopteran insect.

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